![molecular formula C19H16ClN3O2S B2974181 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-24-3](/img/no-structure.png)

3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

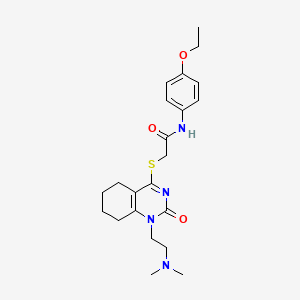

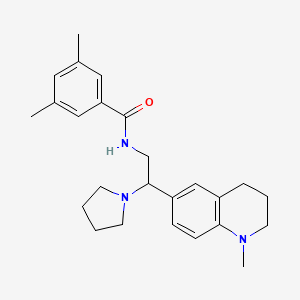

3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.

BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

Research has explored the synthesis and chemical reactivity of quinazolinone derivatives, including transformations that are key for developing pharmacologically active compounds. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate illustrates the synthetic versatility of quinazolinone scaffolds (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000). Another study demonstrated the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, highlighting the potential for creating diverse quinazolinone-based structures with biological relevance (Kut, Onysko, & Lendel, 2020).

Antimicrobial and Biological Activities

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds possess potent cytotoxic activities against various cancer cell lines, showcasing the therapeutic potential of quinazolinone analogs in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Another research effort focused on clubbed quinazolinone and 4-thiazolidinone compounds, revealing significant antimicrobial efficacy against several bacterial and fungal strains, suggesting their use as novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticonvulsant and Analgesic Activities

Quinazolinone scaffolds have also been investigated for their potential in treating neurological disorders. For example, the crystal structures of three anticonvulsant enaminones based on a quinazolinone framework were determined, providing insights into the molecular basis of their anticonvulsant activity and laying the groundwork for the design of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000). Moreover, research into the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety highlighted the analgesic potential of these compounds, offering avenues for the development of novel pain management solutions (Saad, Osman, & Moustafa, 2011).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-chlorobenzylidene)cyanoacetate. This intermediate is then reacted with thiourea to form 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with propargylamine in the presence of triethylamine and acetic acid.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl cyanoacetate", "thiourea", "propargylamine", "triethylamine", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 2-(4-chlorobenzylidene)cyanoacetate.", "Step 2: Reaction of ethyl 2-(4-chlorobenzylidene)cyanoacetate with thiourea in ethanol to form 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 3: Reaction of 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester with propargylamine in the presence of triethylamine and acetic acid to form the final compound, 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |

CAS-Nummer |

422528-24-3 |

Produktname |

3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Molekularformel |

C19H16ClN3O2S |

Molekulargewicht |

385.87 |

IUPAC-Name |

3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C19H16ClN3O2S/c1-2-9-21-17(24)13-5-8-15-16(10-13)22-19(26)23(18(15)25)11-12-3-6-14(20)7-4-12/h2-8,10H,1,9,11H2,(H,21,24)(H,22,26) |

InChI-Schlüssel |

GWDCXYHWPQWDSG-UHFFFAOYSA-N |

SMILES |

C=CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2974098.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2974099.png)

![3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2974100.png)

![4-({4',5-difluoro-[1,1'-biphenyl]-2-yl}sulfamoyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2974106.png)

![3-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B2974107.png)

![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-3-methylpentanamide](/img/structure/B2974109.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2974111.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)